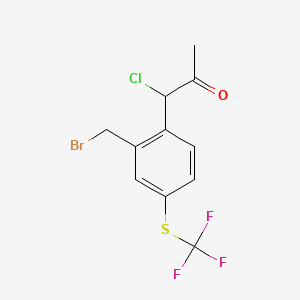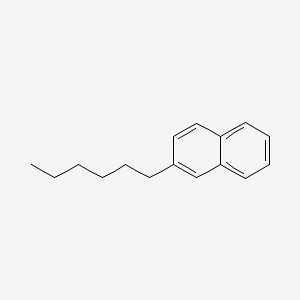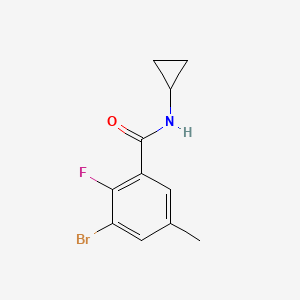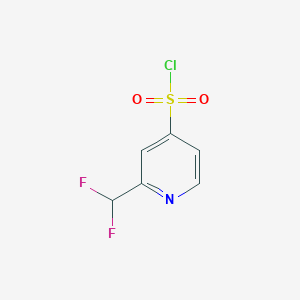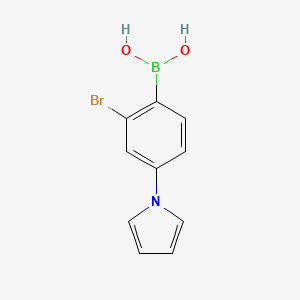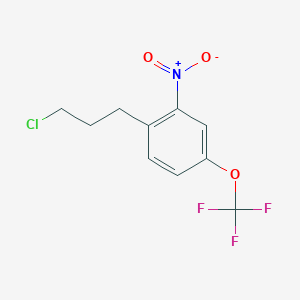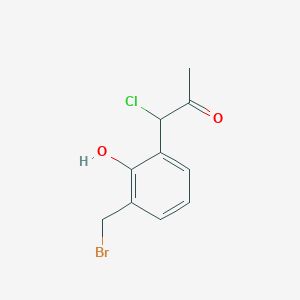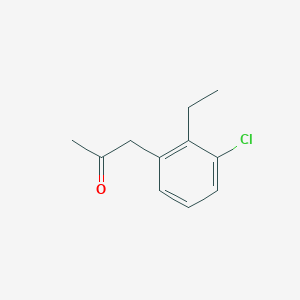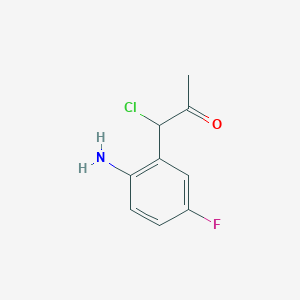![molecular formula C29H21N4NaO7S2 B14071675 Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide CAS No. 6837-46-3](/img/structure/B14071675.png)
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is substituted with methoxy, phenyl, and phenylimino groups, along with disulfo and azanide functionalities.
Vorbereitungsmethoden
The synthesis of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the phenazinium core, followed by the introduction of methoxy, phenyl, and phenylimino groups through various substitution reactions. The disulfo groups are introduced via sulfonation reactions, and the final step involves the formation of the azanide salt with sodium.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenazinium derivatives and sulfonated aromatic compounds.
Uniqueness: The presence of both methoxy and phenylimino groups, along with the disulfo and azanide functionalities, distinguishes it from other compounds, providing unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
6837-46-3 |
|---|---|
Molekularformel |
C29H21N4NaO7S2 |
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide |
InChI |
InChI=1S/C29H21N4O7S2.Na/c1-40-23-15-20(30)29(42(37,38)39)28-27(23)32-26-19-13-8-14-24(41(34,35)36)25(19)21(31-17-9-4-2-5-10-17)16-22(26)33(28)18-11-6-3-7-12-18;/h2-16,30H,1H3,(H,34,35,36)(H,37,38,39);/q-1;+1 |
InChI-Schlüssel |
YMLHXJOAFFAQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)[NH-])S(=O)(=O)O)N(C3=CC(=NC4=CC=CC=C4)C5=C(C3=N2)C=CC=C5S(=O)(=O)O)C6=CC=CC=C6.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
